molecular formula C16H28N2O4 B3107992 Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 1632286-19-1

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B3107992
CAS No.: 1632286-19-1
M. Wt: 312.40 g/mol
InChI Key: ABGGQKOQAMWLHU-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate (CAS: Not explicitly provided; referred to as "target compound" hereafter) is a bicyclic piperazine derivative featuring two tert-butyl ester groups. This compound is structurally characterized by a rigid 2,5-diazabicyclo[2.2.2]octane scaffold, which enforces conformational rigidity. The tert-butyl groups serve as steric protectants, enhancing solubility in organic solvents and stability during synthetic processes. While direct physicochemical data (e.g., melting point) are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry as intermediates or sigma receptor ligands .

Properties

IUPAC Name

ditert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-12-8-7-11(17)10-18(12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGGQKOQAMWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127779
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-19-1
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves the reaction of di-tert-butyldicarbonate with a diamine precursor. One common method includes dissolving di-tert-butyldicarbonate in isopropanol and adding it dropwise to a solution of the diamine in isopropanol, water, and sodium hydroxide at 0°C. The reaction mixture is maintained at this temperature for a specified period before being concentrated .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Coupling Reactions: It is used as an additive in coupling reactions to enhance product yields.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidants like di-tert-butyl peroxide and bases such as sodium hydroxide. Reaction conditions often involve low temperatures (around 0°C) and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products are typically substituted derivatives of the original compound.

Scientific Research Applications

While the search results do not offer extensive details specifically on the applications of "Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate," they do provide some related information that can be useful. Here's what can be gathered from the search results:

Basic Information
this compound is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.40452 .

Related Compounds and Applications

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO):
    • DABCO is used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base .
    • It is also used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent .
    • DABCO can scavenge free radicals and acts as an oxidation and polymerization catalyst .
    • In solvothermal synthesis, DABCO can act as a linker between metal centers in iodobismuthates . It can coordinate to copper and potassium cations or exist as a countercation .
  • tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate: PubChem identifies several synonyms and related compounds, including tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, which is related to the target compound .

Additional Information

  • One supplier lists the price of AstaTech this compound (Purity 95%; 0.25G) at $212.00 .
  • The material is supplied by AstaTech Inc . The CAS number for AstaTech this compound is 1632286-19-1 .
  • 1,4-Diazabicyclo[2.2.2]octane is soluble in water, acetone, benzene, ethanol, and methyl ethyl ketone . It is also hygroscopic and incompatible with strong oxidizing agents and strong acids .

Mechanism of Action

The mechanism of action of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core. This core structure allows it to act as a nucleophile or base in various reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Substituents

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
  • Molecular Formula: C₁₄H₂₃NO₄
  • Substituents : One tert-butyl and one methyl ester.
  • This may influence solubility and metabolic stability in biological systems.
  • Applications : Primarily used as a synthetic intermediate due to its simpler ester groups, which are easier to hydrolyze .
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
  • Molecular Formula : C₁₂H₁₄O₈
  • Substituents : Two methyl esters and two dioxo groups.
  • Key Differences : The presence of dioxo groups introduces electron-withdrawing effects, altering reactivity in cycloaddition or coordination chemistry. The lack of nitrogen atoms in the bicyclic core distinguishes it from diazabicyclo derivatives.
  • Applications : Likely employed in material science or as a ligand in metal-organic frameworks (MOFs) due to its oxo-rich structure .
2,5-Diazabicyclo[2.2.2]octane Derivatives (Weber et al., 2016)
  • Design: Rigidification of flexible piperazine-ethanol scaffolds into the 2,5-diazabicyclo[2.2.2]octane system.
  • Key Modification : Cyclohexylmethyl moieties attached to one nitrogen atom.
  • Biological Data: Demonstrated 30-fold improvement in σ1 receptor affinity compared to non-rigid analogs. Binding affinity was measured in human myeloma cell lines (Table 2 in ).
  • Comparison : The target compound’s tert-butyl groups may enhance membrane permeability and σ1 binding due to increased lipophilicity, though specific data are unavailable .

Industrial Building Blocks

PharmaBlock’s Bicyclic Derivatives
  • Examples :
    • tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
    • tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 198835-04-0)
  • Key Differences : Stereochemistry (1R,4R) and oxo groups influence reactivity and chiral applications.
  • Applications : Widely used as intermediates in drug discovery, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents σ1 Affinity (Ki, nM) Key Applications References
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate C₁₆H₂₆N₂O₄ Two tert-butyl esters Not reported Drug building block
O2-tert-butyl O5-methyl analog C₁₄H₂₃NO₄ tert-butyl + methyl esters Not reported Synthetic intermediate
Weber’s cyclohexylmethyl derivative C₁₈H₂₈N₂O₂ Cyclohexylmethyl moiety ~10–50 nM Sigma receptor ligand
Dimethyl dioxo derivative C₁₂H₁₄O₈ Methyl esters + dioxo groups Not applicable MOF ligand

Research Findings and Implications

Rigidity vs. Flexibility : The bicyclo[2.2.2]octane core enforces a rigid conformation, critical for high-affinity receptor binding (e.g., σ1 ligands in ). This contrasts with flexible piperazines, which exhibit lower target selectivity .

Steric Effects : tert-butyl esters in the target compound improve metabolic stability compared to methyl esters, as seen in PharmaBlock’s analogs .

Synthetic Utility : The tert-butyl groups facilitate stepwise deprotection in multi-step syntheses, making the compound valuable in peptide mimetics and PROTACs .

Biological Activity

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate (DBD) is a bicyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two tert-butyl groups attached to a diazabicyclo[2.2.2]octane core, which provides significant steric hindrance and influences its chemical behavior. The compound's structure is represented as follows:

C14H22N2O4\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_4

This structural configuration allows DBD to participate in various chemical reactions, including substitution and coupling reactions, making it a valuable reagent in organic synthesis and biochemical studies .

The biological activity of DBD primarily stems from its ability to interact with molecular targets through its diazabicyclo[2.2.2]octane core. The nitrogen atoms in the structure allow it to act as a nucleophile or base in various biochemical processes. Additionally, the tert-butyl groups enhance the compound's stability and selectivity in reactions .

Biological Applications

1. Enzyme Inhibition and Protein Modification
DBD has shown promise in biochemical studies related to enzyme inhibition and protein modification. Its stability makes it suitable for exploring interactions with various enzymes, potentially leading to the development of new therapeutic agents .

2. Antibacterial Activity
Research indicates that compounds related to DBD demonstrate antibacterial properties against pathogenic strains such as E. coli and Bacillus subtilis. Studies have explored the synthesis of derivatives based on DBD that exhibit enhanced antibacterial activity compared to unsubstituted analogs .

3. Drug Development
The compound is being investigated for its potential use in drug development and delivery systems due to its favorable pharmacokinetic properties . Its ability to modify biological targets may lead to innovative therapeutic strategies.

Case Study 1: Antibacterial Efficacy

A study synthesized triazole-substituted derivatives of DBD to evaluate their antibacterial efficacy against several β-lactamase-producing strains. The results indicated that certain derivatives exhibited significant inhibition against KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase . This highlights the potential of DBD derivatives in addressing antibiotic resistance.

Case Study 2: Enzyme Interaction

A recent investigation into the interaction of DBD with specific enzymes revealed that it can effectively inhibit certain enzymatic activities linked to bacterial survival mechanisms. This study utilized molecular docking simulations alongside experimental assays to confirm the binding affinity of DBD derivatives .

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateSimilar core without dicarboxylateModerate enzyme inhibition
1,4-Diazabicyclo[2.2.2]octane (DABCO)Lacks tert-butyl groupsWidely used as a catalyst; limited biological activity

DBD is unique due to its dual tert-butyl groups, which enhance steric hindrance and influence reactivity compared to similar compounds like DABCO .

Q & A

Q. What synthetic methodologies are employed for the preparation of Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate?

The compound is synthesized via cyclization reactions. A key approach involves Dieckmann-like cyclization of ethylenediamine derivatives with formaldehyde under basic conditions to form the bicyclo[2.2.2]octane core . Catalytic hydrogenation of diketones, such as bicyclo[2.2.2]octane-2,5-dione, using Pt catalysts, is another method . Continuous flow synthesis under photochemical conditions (e.g., 365 nm LED) enables efficient, scalable production of diazabicyclo derivatives, minimizing side reactions .

Q. What role does this compound play in organic synthesis?

The bicyclic structure enhances nucleophilicity and stability, making it a catalyst in reactions like Mitsunobu and Steglich. The tert-butyl groups protect reactive sites, enabling selective functionalization in multi-step syntheses . Its nitrogen atoms coordinate with metal centers in polymerization, influencing polymer chain growth .

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy : Proton environments are analyzed, with distinct signals for tert-butyl groups (δ ~1.2 ppm) and bicyclic protons (δ 2.2–4.0 ppm). Signal splitting patterns (e.g., ABX systems) confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in supramolecular assemblies .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 269.34) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution involves enzymatic methods (e.g., Lipase YS) for transesterification of diastereomeric intermediates. Co-crystallization with enantiopure agents (e.g., tartaric acid derivatives) separates racemic mixtures, as demonstrated for related bicyclo[2.2.2]octane diols .

Q. What strategies resolve contradictions in reported catalytic efficiencies?

Comparative studies using structurally analogous compounds (Table 1) identify steric and electronic factors. For example, tert-butyl substituents in bicyclo[2.2.2]octane derivatives reduce metabolic degradation compared to bicyclo[4.2.0] systems . Reaction optimization via Design of Experiments (DoE) accounts for solvent polarity, temperature, and catalyst loading .

Q. Table 1: Comparative Reactivity of Bicyclic Amines

CompoundStructure TypeCatalytic Activity (Relative Rate)Key Application
DABCOBicyclo[2.2.2]octaneHighNucleophilic substitutions
Tert-butyl 2,5-diazabicyclo[2.2.2]octaneBicyclo[2.2.2]octaneModerateChiral ligand synthesis
Tert-butyl 2,5-diazabicyclo[4.2.0]octaneBicyclo[4.2.0]octaneLowGLP-1 receptor modulation
Adapted from

Q. How does the compound interact with biological targets in drug discovery?

The bicyclic core mimics transition states in enzymatic reactions. For example, fungal P450 enzymes (e.g., CtdY) cleave the amide bond in diazabicyclo systems, enabling synthesis of pentacyclic alkaloids like 21R-citrinadin A . Molecular docking studies reveal hydrogen bonding with active-site residues, guiding rational drug design .

Q. What advanced applications exist in supramolecular chemistry?

The compound forms hydrogen-bonded networks in metal-organic frameworks (MOFs). For instance, coordination with Cu(II) centers in DMOF-1 analogs enhances gas adsorption (e.g., SO₂) due to Lewis basicity . Self-assembled capsules derived from the bicyclic core enable selective molecular recognition .

Methodological Guidelines

  • Contradiction Analysis : When NMR data conflicts (e.g., signal multiplicity variations), use deuterated solvents (D₂O or CDCl₃) and variable-temperature NMR to distinguish dynamic effects from structural anomalies .
  • Synthesis Optimization : Employ flow chemistry for hazardous intermediates (e.g., vinyl azides) to improve safety and yield .
  • Purity Standards : Ensure >97% purity (via HPLC) to avoid side reactions in catalytic applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate
Reactant of Route 2
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Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate

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